5-Tert-butylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
5-Tert-butylpyridine-2-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is also known by its IUPAC name, 5-(tert-butyl)picolinic acid hydrochloride . This compound is characterized by the presence of a tert-butyl group attached to the pyridine ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 5-Tert-butylpyridine-2-carboxylic acid hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through various synthetic routes, including the reaction of 5-tert-butylpyridine with carboxylic acid derivatives under specific reaction conditions.
Reaction Conditions: Common reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
5-Tert-butylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different chemical properties.
Scientific Research Applications
5-Tert-butylpyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 5-Tert-butylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Tert-butylpyridine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-Pyridinecarboxylic acid, 5-butyl-: This compound has a similar pyridine ring structure but lacks the tert-butyl group, resulting in different chemical properties.
5-Tert-butylpyridine-2-carboxylic acid: This compound is similar but without the hydrochloride salt form, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
5-tert-butylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h4-6H,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYGJKQDYFXKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-35-3 |
Source
|
Record name | 5-(tert-butyl)pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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